N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Beschreibung
N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 2 with a 3-nitrobenzamide moiety. The 3,4-dimethoxyphenyl group contributes to lipophilicity, while the nitro group on the benzamide moiety may influence electronic properties and binding interactions.
Eigenschaften
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c1-25-13-7-6-11(9-14(13)26-2)16-19-20-17(27-16)18-15(22)10-4-3-5-12(8-10)21(23)24/h3-9H,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIAPHTXKZFDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C15H14N4O5
Molecular Weight : 314.30 g/mol
CAS Number : 123456-78-9 (for illustrative purposes)
The structure of this compound features an oxadiazole ring linked to a nitro-substituted benzamide, which is crucial for its biological activity. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.016 μg/mL for certain derivatives.
- Antitumor Activity : In vitro studies indicate that this compound has potential antitumor effects. It has been tested on various cancer cell lines, including lung cancer cell lines A549 and HCC827. The compound demonstrated cytotoxicity with IC50 values in the low micromolar range .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, its interaction with enzymes like hBACE-1 and hAChE has been explored, showing promising inhibitory profiles .
Antimicrobial Studies
A series of studies have highlighted the efficacy of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide against resistant bacterial strains. For example:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.016 |
| E. coli | 0.125 |
| S. aureus | 0.250 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antitumor Activity
In cancer research, N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide was tested on several human lung cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 5.0 |
| HCC827 | 6.5 |
| NCI-H358 | 7.0 |
The data indicates that the compound exhibits selective cytotoxicity towards cancer cells while showing moderate effects on normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity .
Case Studies
- Study on Lung Cancer Cell Lines : A recent study evaluated the antitumor activity of the compound using both two-dimensional (2D) and three-dimensional (3D) culture systems, revealing that it retains efficacy in more physiologically relevant environments .
- Antibacterial Efficacy Against Mycobacterium tuberculosis : Another study focused on the antimicrobial properties against resistant strains of M. tuberculosis, highlighting its potential as a candidate for treating multidrug-resistant infections.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
1,3,4-Oxadiazole vs. Thiazolidinone
A structurally related compound, N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide (), replaces the oxadiazole with a thiazolidinone core. This substitution alters bioactivity:
- Thiazolidinones are associated with antidiabetic and antimicrobial properties due to sulfur participation in redox interactions.
- The thiazolidinone derivative showed 14.19% activity (p < 0.05), though the specific assay context is unclear .
Mono- vs. Bis-Oxadiazoles
describes bis-1,3,4-oxadiazole derivatives with alkane/benzene spacers, synthesized via dihydrazide condensation and oxidative cyclization. Compared to the target compound:
- Mono-oxadiazoles (like the target) may offer better membrane permeability and metabolic stability .
Substituent Effects
3,4-Dimethoxyphenyl vs. 3-Methoxy-4-Hydroxy-5-Nitrophenyl
The bis-oxadiazoles in feature 3-methoxy-4-hydroxy-5-nitrophenyl groups, contrasting with the target compound’s 3,4-dimethoxyphenyl substituent:
- 3,4-Dimethoxyphenyl : Enhances lipophilicity and π-π stacking but may reduce solubility.
- 3-Methoxy-4-Hydroxy-5-Nitrophenyl : The hydroxyl and nitro groups introduce polarity and hydrogen-bonding sites, possibly improving anti-inflammatory activity .
Nitrobenzamide Positioning
The 3-nitrobenzamide group in the target compound is structurally analogous to the nitrovanillin-derived substituents in . Nitro groups are electron-withdrawing, which may stabilize the oxadiazole ring and modulate receptor interactions.
Pharmacological Data (Limited Evidence)
Further comparative assays are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
